High Analytical Precision and Accuracy Enabled by (-)-Norgestrel-d6 in Human Plasma Assays
In a validated UFLC-MS/MS method for quantifying norgestrel in human plasma, the use of levonorgestrel D6 ((-)-Norgestrel-d6) as the internal standard enabled intra- and inter-day precision with a coefficient of variation (%CV) of less than 11.0%, and intra- and inter-day accuracy within 9.0% of nominal values across a linear range of 304.356–50,807.337 pg/mL . This performance level is attributable to the compound's ability to correct for extraction variability and matrix effects.
| Evidence Dimension | Intra- and inter-day precision and accuracy in human plasma |
|---|---|
| Target Compound Data | Intra- and inter-day precision (%CV) < 11.0%; accuracy < 9.0% of nominal values |
| Comparator Or Baseline | Method performance without an IS or with a non-ideal structural analog (Class-level baseline) |
| Quantified Difference | Achieves precision <11% and accuracy <9%, meeting FDA Bioanalytical Method Validation guidance criteria (±15% for QC samples) |
| Conditions | UFLC-MS/MS assay; human plasma matrix; liquid-liquid extraction; 0.3 mg norgestrel oral dose; run time 2.0 min |
Why This Matters
This quantitative evidence demonstrates that procuring (-)-Norgestrel-d6 is essential for achieving the assay precision and accuracy required for reliable pharmacokinetic analysis and successful regulatory bioanalytical method validation.
